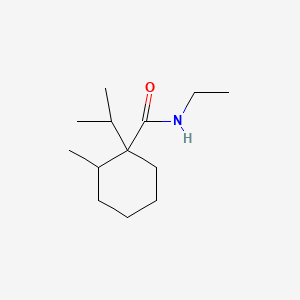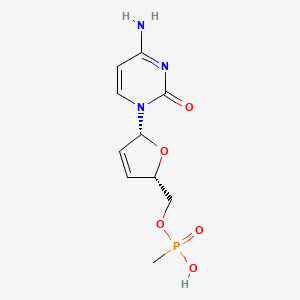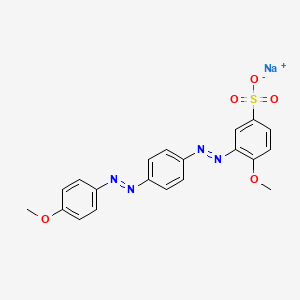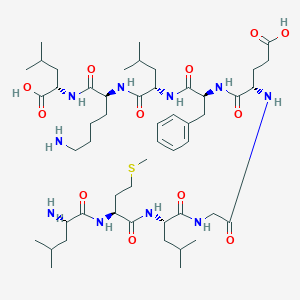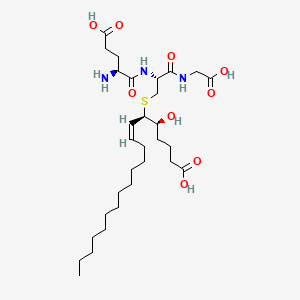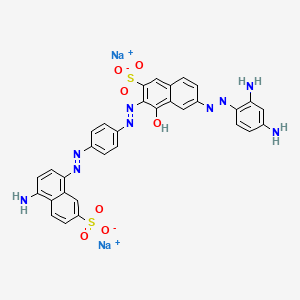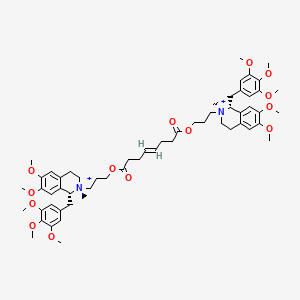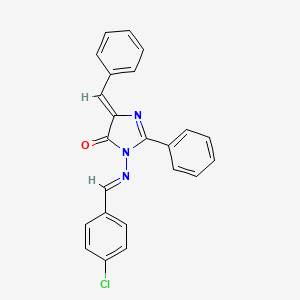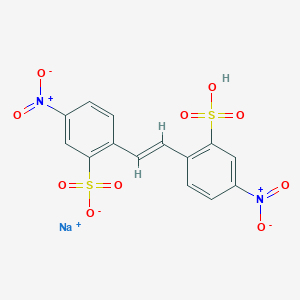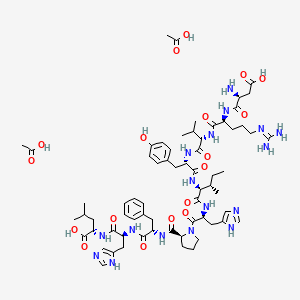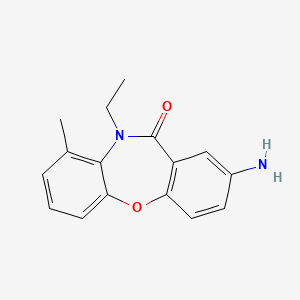
2-Amino-10-ethyl-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
clozapine , is an important psychoactive compound. It belongs to the class of atypical antipsychotic drugs. Clozapine is primarily used to treat schizophrenia and other psychotic disorders. Unlike typical antipsychotics, it has a unique pharmacological profile with minimal extrapyramidal side effects.
Métodos De Preparación
Synthetic Routes::
Heterocyclization Method:
Reductive Amination:
- Clozapine is industrially produced through optimized synthetic routes, ensuring high purity and yield.
Análisis De Reacciones Químicas
Oxidation: Clozapine can undergo oxidation reactions, leading to its N-oxide metabolite.
Reduction: Reduction of the nitro group in clozapine forms the corresponding amino compound.
Substitution: Halogenation reactions can modify the chloro substituent.
Common Reagents: Sodium borohydride, hydrogen peroxide, and various halogenating agents.
Major Products: N-oxide metabolite and reduced clozapine.
Aplicaciones Científicas De Investigación
Clozapine has diverse applications:
Psychiatry: Treatment of schizophrenia, especially in refractory cases.
Biology: Studying neurotransmitter receptors (e.g., dopamine, serotonin) due to its receptor-binding profile.
Medicine: Managing treatment-resistant schizophrenia and reducing suicidal behavior.
Industry: As a reference compound for developing newer antipsychotic drugs.
Mecanismo De Acción
- Clozapine’s mechanism involves antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.
- It also affects other neurotransmitter systems, leading to its unique efficacy and side effect profile.
Comparación Con Compuestos Similares
Similar Compounds: Other atypical antipsychotics like risperidone, olanzapine, and quetiapine.
Uniqueness: Clozapine’s superior efficacy in treatment-resistant cases and its lower risk of extrapyramidal side effects set it apart.
: Kane, J., Honigfeld, G., Singer, J., & Meltzer, H. (1988). Clozapine for the treatment-resistant schizophrenic: a double-blind comparison with chlorpromazine. Archives of General Psychiatry, 45(9), 789-796. : Meltzer, H. Y. (1992). The role of serotonin in antipsychotic drug action. Neuropsychopharmacology, 6(1), 13-21. : Baldessarini, R. J., & Frankenburg, F. R. (1991). Clozapine: a novel antipsychotic agent. New England Journal of Medicine, 324(11), 746-754.
Propiedades
Número CAS |
140412-93-7 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
8-amino-5-ethyl-4-methylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C16H16N2O2/c1-3-18-15-10(2)5-4-6-14(15)20-13-8-7-11(17)9-12(13)16(18)19/h4-9H,3,17H2,1-2H3 |
Clave InChI |
MDUVTBXIIMXLNO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC=C2OC3=C(C1=O)C=C(C=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


